molecular formula C20H37NO9 B611202 t-Boc-aminooxy-PEG6-propargyl CAS No. 2093152-83-9

t-Boc-aminooxy-PEG6-propargyl

Cat. No.: B611202
CAS No.: 2093152-83-9
M. Wt: 435.51
InChI Key: DQTCIKPJPWPYEY-UHFFFAOYSA-N
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Description

t-Boc-aminooxy-PEG6-propargyl is a polyethylene glycol-based compound that serves as a bifunctional linker molecule. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage. Additionally, the protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes .

Mechanism of Action

Target of Action

t-Boc-aminooxy-PEG6-propargyl is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded.

Mode of Action

This compound contains an Alkyne group . This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is a key step in the synthesis of PROTAC molecules .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream pathways, depending on the specific roles of the targeted proteins.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs like this compound can induce the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the concentration of copper ions in the environment . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.

Future Directions

T-Boc-aminooxy-PEG6-propargyl is a promising compound in the field of drug development, particularly in the synthesis of PROTACs . Its ability to form a stable triazole linkage via click chemistry expands its potential applications in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-aminooxy-PEG6-propargyl typically involves the following steps:

    Protection of the aminooxy group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

    Attachment of the polyethylene glycol (PEG) spacer: The PEG spacer is introduced to increase the solubility of the compound in aqueous media.

    Introduction of the propargyl group: The propargyl group is attached to the PEG spacer, enabling the compound to participate in click chemistry reactions.

The reaction conditions for these steps often involve the use of mild acidic conditions for deprotection and copper catalysts for the azide-alkyne cycloaddition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

t-Boc-aminooxy-PEG6-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

    Mild Acids: Used for the deprotection of the t-Boc group.

Major Products

Comparison with Similar Compounds

t-Boc-aminooxy-PEG6-propargyl is unique due to its combination of a propargyl group and a protected aminooxy group, along with a PEG spacer. Similar compounds include:

These compounds share similar functionalities but differ in the length of the PEG spacer or the reactive group, which can influence their solubility, reactivity, and applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCIKPJPWPYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136423
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093152-83-9
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093152-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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